molecular formula C12H23N B1453064 3-(2-Cyclohexylethyl)pyrrolidine CAS No. 1220035-66-4

3-(2-Cyclohexylethyl)pyrrolidine

Cat. No.: B1453064
CAS No.: 1220035-66-4
M. Wt: 181.32 g/mol
InChI Key: DPAQXQNDWXXIJB-UHFFFAOYSA-N
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Description

3-(2-Cyclohexylethyl)pyrrolidine is a chemical compound with the CAS Number: 1220035-66-4 . It has a molecular weight of 181.32 .


Molecular Structure Analysis

The linear formula for this compound is C12H23N . The Inchi Code is 1S/C12H23N/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h11-13H,1-10H2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrrolidines, including compounds like 3-(2-Cyclohexylethyl)pyrrolidine, are important heterocyclic organic compounds with various biological effects and applications in medicine, industry (e.g., as dyes or agrochemical substances) (Żmigrodzka et al., 2022).
  • Pyrrolidines are key intermediates in the synthesis of functionalized pyrrolines, pyrrolidines, and other natural products, as demonstrated in the gold-catalyzed cycloisomerization of alpha-aminoallenes (Morita & Krause, 2004).

Application in Natural Product Synthesis

  • Cycloaddition and annulation strategies are highly efficient for constructing multisubstituted pyrrolidines, crucial in the synthesis of pyrrolidine-containing alkaloids (Li, Ye, & Zhang, 2018).
  • Pyrrolidines are valuable in organic synthesis due to their reactivity as acceptors in conjugate addition reactions, as seen in studies aiming at synthesizing bioactive 2-pyrrolidinones and pyrrolidines (Alves, 2007).

Catalysis and Organic Transformations

  • The synthesis of complex poly-heterocyclic pyrrolidines from unactivated alkenes, facilitated by organoaluminum promoters, highlights their potential in metal catalysis and organocatalysis (Otero-Fraga et al., 2017).
  • Pyrrolidines are integral in the development of catalytic asymmetric 1,3-dipolar cycloadditions, which are vital for creating diverse stereochemical patterns in enantioselective pyrrolidine synthesis (Adrio & Carretero, 2019).

Biological Relevance and Drug Discovery

  • The pyrrolidine scaffold is widely used in medicinal chemistry for treating various human diseases, contributing significantly to the drug's stereochemistry and three-dimensional coverage (Li Petri et al., 2021).
  • Pyrrolidine derivatives show a range of biological activities, such as antidiabetic, anticancer, antimalarial, and antibacterial, making them significant in pharmaceutical applications (Zia, 2017).

Future Directions

Pyrrolidine derivatives, including 3-(2-Cyclohexylethyl)pyrrolidine, could be explored further for their potential therapeutic applications . They have been shown to possess several important biological activities, suggesting potential for future drug development .

Biochemical Analysis

Biochemical Properties

3-(2-Cyclohexylethyl)pyrrolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression profiles, leading to changes in the production of specific proteins and enzymes . These changes can have significant implications for cellular metabolism, including alterations in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the transcriptional activity of specific genes, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell viability and proliferation . These long-term effects are often observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying the compound’s effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . For instance, high doses of this compound have been associated with renal and hepatic toxicity in animal models . Additionally, threshold effects have been observed, where a specific dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown . The metabolic products of this compound can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions can have significant implications for the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, it can be transported across cell membranes by specific transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the subcellular localization of this compound can affect its interactions with other biomolecules, further modulating its biological effects.

Properties

IUPAC Name

3-(2-cyclohexylethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAQXQNDWXXIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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